molecular formula C15H20F3N3O4 B7014549 N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B7014549
M. Wt: 363.33 g/mol
InChI Key: YXBPJEYQHLSPAA-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxyethoxy group, a morpholine ring with a trifluoromethyl group, and a carboxamide functional group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O4/c1-10-12(15(16,17)18)24-7-6-21(10)14(22)20-11-4-3-5-19-13(11)25-9-8-23-2/h3-5,10,12H,6-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPJEYQHLSPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)NC2=C(N=CC=C2)OCCOC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-(2-methoxyethoxy)pyridine, can be synthesized through the reaction of 2-chloropyridine with 2-methoxyethanol under basic conditions.

    Introduction of the Morpholine Ring: The pyridine intermediate is then reacted with 3-methyl-2-(trifluoromethyl)morpholine. This step often involves nucleophilic substitution reactions facilitated by a base such as potassium carbonate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions to introduce new substituents on the pyridine ring.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.

    Pathway Interference: The compound could interfere with specific biochemical pathways, altering cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide shares structural similarities with other pyridine and morpholine derivatives, such as:
    • 2-(2-methoxyethoxy)pyridine
    • 3-methyl-2-(trifluoromethyl)morpholine
    • N-(pyridin-3-yl)morpholine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxyethoxy group increases its solubility and potential for hydrogen bonding interactions.

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